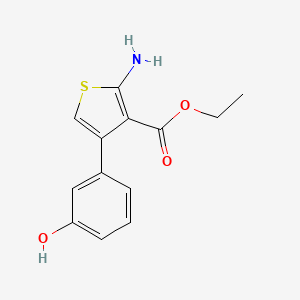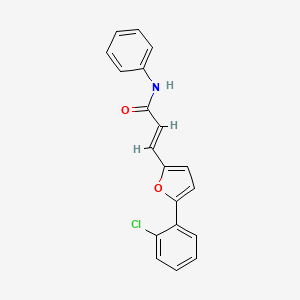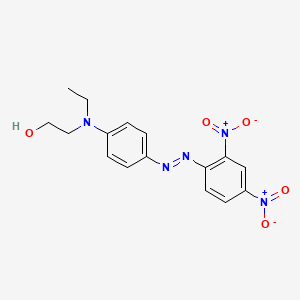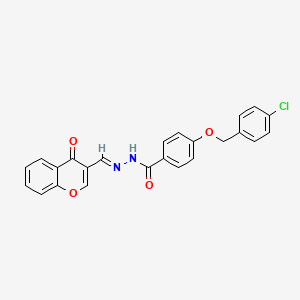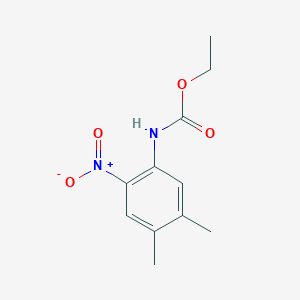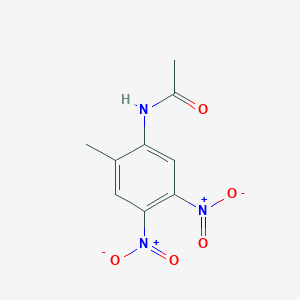![molecular formula C21H16O2 B15076180 (7-Methylbenzo[a]anthracen-5-yl) acetate CAS No. 60049-71-0](/img/structure/B15076180.png)
(7-Methylbenzo[a]anthracen-5-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methylbenzo[a]anthracen-5-yl) acetate: is a chemical compound with the molecular formula C20H16O2 It is a derivative of benzo[a]anthracene, a polycyclic aromatic hydrocarbon (PAH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Methylbenzo[a]anthracen-5-yl) acetate typically involves the acetylation of 7-methylbenzo[a]anthracene. This can be achieved through the reaction of 7-methylbenzo[a]anthracene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (7-Methylbenzo[a]anthracen-5-yl) acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, (7-Methylbenzo[a]anthracen-5-yl) acetate is used as a precursor for the synthesis of more complex organic molecules. Its aromatic structure makes it a valuable intermediate in the preparation of various derivatives.
Biology and Medicine: This compound is studied for its potential biological activity. Derivatives of benzo[a]anthracene have been investigated for their anticancer properties, and this compound may serve as a lead compound in drug development.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.
Mécanisme D'action
The mechanism of action of (7-Methylbenzo[a]anthracen-5-yl) acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to intercalate into DNA, potentially disrupting normal cellular processes. This intercalation can lead to the inhibition of DNA replication and transcription, which is a mechanism of action for many anticancer agents.
Comparaison Avec Des Composés Similaires
7,12-Dimethylbenz[a]anthracene: Another derivative of benzo[a]anthracene, known for its carcinogenic properties.
Benzo[a]pyrene: A well-known PAH with significant environmental and health impacts.
Chrysene: A PAH with a similar structure but different substitution patterns.
Uniqueness: (7-Methylbenzo[a]anthracen-5-yl) acetate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
60049-71-0 |
|---|---|
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
(7-methylbenzo[a]anthracen-5-yl) acetate |
InChI |
InChI=1S/C21H16O2/c1-13-16-8-4-3-7-15(16)11-20-17-9-5-6-10-18(17)21(12-19(13)20)23-14(2)22/h3-12H,1-2H3 |
Clé InChI |
OTVQILAVNDJSHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=C(C3=CC=CC=C3C2=CC4=CC=CC=C14)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


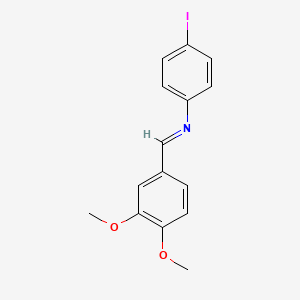

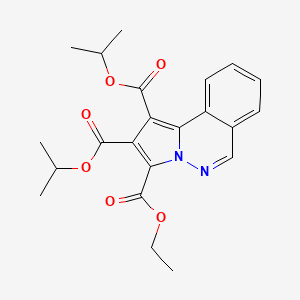
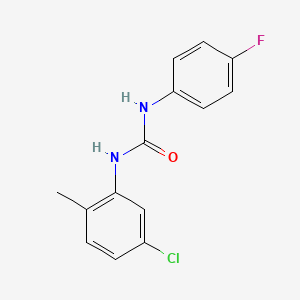
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
![1,3-bis[2-(bromomethyl)phenyl]benzene](/img/structure/B15076124.png)
